molecular formula C15H17NO B1361683 2-(4-Isopropylphenoxy)aniline CAS No. 640766-57-0

2-(4-Isopropylphenoxy)aniline

Cat. No.: B1361683
CAS No.: 640766-57-0
M. Wt: 227.3 g/mol
InChI Key: KYLGUIZJNDRKKH-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)aniline is a chemical compound that belongs to the class of anilines. It is characterized by the presence of an aniline group attached to a phenoxy group, which is further substituted with an isopropyl group. This compound appears as a white to light yellow crystalline powder and is soluble in organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 2-(4-Isopropylphenoxy)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-isopropylphenol with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using palladium-catalyzed coupling reactions such as the Suzuki–Miyaura coupling . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

2-(4-Isopropylphenoxy)aniline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-(4-Isopropylphenoxy)aniline has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Isopropylphenoxy)aniline can be compared with other similar compounds such as:

    Aniline: The basic structure of aniline is similar, but it lacks the phenoxy and isopropyl substitutions.

    4-Isopropylaniline: This compound has an isopropyl group attached to the aniline ring but lacks the phenoxy group.

    Phenoxyaniline: This compound has a phenoxy group attached to the aniline ring but lacks the isopropyl substitution

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLGUIZJNDRKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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